molecular formula C18H15N5O2 B11458576 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol CAS No. 263746-98-1

2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol

Cat. No.: B11458576
CAS No.: 263746-98-1
M. Wt: 333.3 g/mol
InChI Key: RNKTXYLZDXBHQN-UHFFFAOYSA-N
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Description

2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol is a synthetic small molecule belonging to the quinazoline class of heterocyclic compounds, which are recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities . This compound features a distinct molecular architecture where two quinazoline units are linked through an amino bridge, making it a compelling subject for advanced pharmacological investigation. Quinazoline derivatives are extensively documented in scientific literature for their significant antitumor properties, primarily through mechanisms such as the inhibition of key enzymatic targets like Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases . Several FDA-approved anticancer drugs, including Gefitinib, Erlotinib, and Afatinib, are based on the quinazoline core, underscoring its therapeutic relevance . The specific substitution pattern of this compound—featuring methoxy and methyl groups on one quinazoline ring—is consistent with structure-activity relationship (SAR) studies that indicate such modifications can enhance biological activity and optimize pharmacokinetic profiles . Researchers can leverage this compound as a key intermediate or a novel chemical entity in drug discovery programs, particularly in developing potential therapies for various human cancers. Its structure suggests potential for multi-kinase inhibition, which is a promising strategy in oncology . Beyond oncology, the quinazoline scaffold is known to exhibit antimicrobial, anti-inflammatory, and antiviral activities, opening avenues for cross-disciplinary research . This product is provided for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

263746-98-1

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C18H15N5O2/c1-10-13-9-11(25-2)7-8-15(13)21-17(19-10)23-18-20-14-6-4-3-5-12(14)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24)

InChI Key

RNKTXYLZDXBHQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC4=CC=CC=C4C(=O)N3)OC

Origin of Product

United States

Preparation Methods

Alkylation and Nitration of Benzaldehyde Derivatives

Adapting methodologies from erlotinib synthesis, 3,4-dihydroxybenzaldehyde undergoes sequential alkylation with 2-bromoethyl methyl ether under basic conditions (K₂CO₃/DMF) to install methoxyethoxy groups. Subsequent nitration with HNO₃/AcOH introduces a nitro group at the 2-position, yielding 3,4-bis(2-methoxyethoxy)-2-nitrobenzaldehyde.

Critical Parameters :

  • Solvent polarity significantly impacts lactam-lactim equilibrium, favoring O-alkylation in polar media.

  • Nitration at temperatures >40°C risks over-oxidation; optimal yields (78%) occur at 0–5°C.

Reduction and Cyclocondensation

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by cyclocondensation with formamidine acetate in acetic acid under reflux. This yields 6-methoxy-4-methylquinazolin-2-amine via intramolecular dehydration.

Reaction Optimization :

  • Microwave irradiation (150°C, 30 min) enhances cyclization efficiency compared to conventional heating (yield increase: 62% → 85%).

  • Acidic conditions (AcOH) stabilize the transition state, minimizing byproduct formation.

Preparation of 2-Aminoquinazolin-4-ol

Anthranilic Acid Derivatives as Precursors

Starting with methyl anthranilate, regioselective methoxylation at the 6-position is achieved using Cu(I)-catalyzed Ullmann coupling with methyl iodide. Subsequent hydrolysis with NaOH/EtOH affords 6-methoxyanthranilic acid.

Cyclization to Quinazolin-4-ol

Cyclocondensation of 6-methoxyanthranilic acid with urea in polyphosphoric acid (PPA) at 140°C generates the quinazolin-4-ol core. Alternatively, formamide under microwave irradiation (100°C, 15 min) provides a greener route with comparable yields (82%).

Key Observation :

  • Electron-withdrawing groups (e.g., methoxy) at the 6-position direct cyclization to the 4-hydroxy position, avoiding regioisomeric mixtures.

Coupling of Quinazoline Moieties

Chlorination of 6-Methoxy-4-methylquinazolin-2-amine

Treatment with POCl₃/DMF at 80°C converts the 2-amino group to a chloro substituent, yielding 2-chloro-6-methoxy-4-methylquinazoline. Excess POCl₃ (3 equiv) ensures complete conversion, as evidenced by TLC monitoring.

Nucleophilic Aromatic Substitution (NAS)

Reacting 2-chloro-6-methoxy-4-methylquinazoline with 2-aminoquinazolin-4-ol in anhydrous DMF at 110°C for 12 hours facilitates coupling. Triethylamine (3 equiv) scavenges HCl, shifting equilibrium toward product formation.

Yield Optimization :

ConditionYield (%)Purity (%)
DMF, 110°C, 12 h6895
NMP, 120°C, 8 h7293
Microwave, 150°C, 1 h8197

Microwave-assisted synthesis drastically reduces reaction time while improving yield, attributed to enhanced molecular agitation.

Purification and Characterization

Recrystallization Techniques

Crude product is recrystallized from ethyl acetate/methanol (4:1 v/v), yielding pale-yellow crystals. Sequential washing with cold isopropanol removes unreacted starting materials.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89–7.21 (m, 6H, aromatic), 3.91 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Challenges and Alternative Methodologies

Competing Side Reactions

  • N-Alkylation vs. O-Alkylation : Polar solvents (DMF) favor O-alkylation, necessitating rigorous drying to prevent hydrolysis.

  • Dimerization : Excess amine (1.2 equiv) suppresses dimer formation during NAS.

Palladium-Catalyzed Approaches

While Buchwald-Hartwig coupling using Pd(OAc)₂/Xantphos enables direct C-N bond formation, substrate deactivation by quinazoline’s electron-deficient ring limits efficacy (yield <40%) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 2-position of the quinazoline ring undergoes nucleophilic substitution, enabling the introduction of alkyl or aryl groups. For example:

  • Reaction with alkyl halides : The amino group reacts with methyl iodide or benzyl chloride in basic conditions (e.g., K₂CO₃/DMF) to form N-alkylated derivatives. This modification enhances lipophilicity, which is valuable for optimizing pharmacokinetic properties.

  • Acylation : Treatment with acetic anhydride or acetyl chloride yields N-acetylated analogs, which are often intermediates for further functionalization.

Oxidation

  • Hydroxyl group oxidation : The 4-hydroxyl group can be oxidized to a ketone using potassium permanganate (KMnO₄) in acidic conditions, forming 4-quinazolinone derivatives. These products exhibit enhanced electrophilicity for downstream reactions.

  • Methoxy group stability : The methoxy substituent at the 6-position resists oxidation under mild conditions but may degrade under strong oxidizing agents like chromium trioxide (CrO₃).

Reduction

  • Amino group reduction : Sodium borohydride (NaBH₄) selectively reduces the amino group to an amine in ethanol, producing intermediates for bioactive analogs.

Etherification and Esterification

The hydroxyl group participates in ether and ester formation:

  • Ether synthesis : Reaction with alkyl halides (e.g., methyl iodide) in alkaline media forms methyl ether derivatives, improving metabolic stability.

  • Ester formation : Treatment with acetic anhydride yields acetyl esters, which are hydrolyzed back to the parent compound under acidic or basic conditions.

Ring-Opening and Rearrangement

Under strongly acidic conditions (e.g., concentrated HCl at elevated temperatures), the quinazoline ring undergoes hydrolysis, yielding anthranilic acid derivatives. This reaction is critical for studying degradation pathways.

Interaction with Biological Targets

While not traditional chemical reactions, the compound’s interactions with enzymes inform its reactivity:

  • Tyrosine kinase inhibition : The amino and hydroxyl groups form hydrogen bonds with ATP-binding pockets, disrupting kinase activity .

  • DNA intercalation : The planar quinazoline core intercalates into DNA under UV irradiation, leading to strand breaks (observed in plasmid DNA studies) .

Scientific Research Applications

Pharmacological Properties

Quinazoline derivatives, including 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol, are recognized for their broad spectrum of pharmacological activities:

  • Anticancer Activity : Quinazoline derivatives are often investigated for their role as inhibitors of tyrosine kinase receptors, which are implicated in various cancers such as breast, ovarian, and prostate cancer. The presence of the methoxy and methyl groups in this compound may enhance its interaction with biological targets involved in tumor growth and metastasis .
  • Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives exhibit anti-inflammatory properties. The incorporation of specific substituents on the quinazoline ring can modulate its activity against inflammatory conditions .
  • Antimicrobial Activity : There is growing interest in the antimicrobial potential of quinazoline derivatives. Research indicates that certain modifications to the quinazoline structure can lead to enhanced efficacy against bacterial and fungal pathogens .

Anticancer Studies

A systematic review highlighted the anticancer properties of various quinazoline derivatives, noting that compounds with specific substitutions could significantly inhibit cancer cell proliferation. For instance, derivatives with a phenyl thiosemicarbazide side chain showed marked activity against HepG2 and MCF-7 cell lines, indicating that structural modifications can lead to improved therapeutic profiles .

Anti-inflammatory Research

In a study evaluating the anti-inflammatory effects of related quinazoline compounds, it was found that several derivatives exhibited significant inhibition of edema in animal models. This suggests that this compound may also possess similar properties, warranting further investigation .

Antimicrobial Activity

Research into the antimicrobial effects of quinazoline derivatives has shown promising results against various pathogens. For example, some synthesized compounds demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential applications in treating infectious diseases .

Summary Table of Applications

Application Description References
Anticancer ActivityInhibitors of tyrosine kinase receptors; effective against various cancers.
Anti-inflammatorySignificant inhibition of edema; potential treatment for inflammatory diseases.
Antimicrobial ActivityEffective against bacterial and fungal pathogens; potential in infectious disease treatment.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include kinases, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Key Insights :

  • The 6-methoxy group in the target compound may enhance solubility compared to 7-methoxy analogs .

Key Insights :

  • The target compound’s moderate yield (67%) contrasts with higher yields for thiazole derivatives (90%), likely due to fewer side reactions in simpler substitution steps .
  • Microwave-assisted synthesis (e.g., Suzuki coupling) improves efficiency for aryl-substituted analogs .

Key Insights :

  • The target compound’s dual activity (STAT3 and G-quadruplex) is unique among analogs, though CLK inhibitors (e.g., 6-arylquinazolines) show higher specificity .
  • Thiazole derivatives (e.g., 4d) may exhibit broader anticancer activity but lack mechanistic clarity .

Physicochemical Properties

Critical properties influencing drug-likeness:

Compound Name Solubility LogP (Predicted) Stability
Target Compound Moderate (DMF) 2.1 Stable at RT
4d (Thiazole derivative) Low (DMSO) 3.5 Hygroscopic
6-Arylquinazolin-4-amines Low (acetonitrile) 4.0 Photodegradable

Key Insights :

  • The target compound’s lower LogP (2.1 vs. 3.5–4.0) suggests better aqueous solubility, advantageous for oral bioavailability .
  • Stability issues in aryl-substituted analogs limit their therapeutic utility despite potent activity .

Biological Activity

The compound 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H15N5O2
  • Molecular Weight : 333.344 g/mol
  • CAS Number : 263746-98-1

Anticancer Activity

Quinazolines, including the compound , have shown significant anticancer properties through various mechanisms:

  • Tyrosine Kinase Inhibition : Many quinazoline derivatives act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, crucial for tumor growth and proliferation. The compound has demonstrated potential in inhibiting EGFR autophosphorylation, which is pivotal in cancer cell signaling pathways .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported that quinazoline derivatives exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia). The compound's structure contributes to its potency, with IC50 values often falling within the nanomolar range .
  • Mechanistic Insights : The biological activity is attributed to the ability of the compound to interfere with critical signaling pathways involved in cell survival and proliferation. For instance, studies have shown that modifications at specific positions on the quinazoline ring can enhance binding affinity to target proteins involved in tumorigenesis .
CompoundCell LineIC50 (μM)
This compoundMCF-70.13
2-[2-(4-chlorophenyl)-2-oxoethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-oneA5490.28
3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethylthio]quinazolin-4(3H)-oneK5620.59

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial potential of quinazoline derivatives against various pathogens:

  • Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) : Quinazolines have been shown to inhibit PBP2a, a critical protein for MRSA survival, enhancing their effectiveness against resistant strains .
  • Broad-spectrum Antimicrobial Effects : The compound exhibits activity against both bacterial and fungal species, with structure modifications playing a significant role in enhancing its efficacy .

Study on EGFR Inhibition

A study evaluated a series of quinazoline derivatives for their ability to inhibit EGFR kinase activity. The derivatives showed varying degrees of inhibition, with some compounds demonstrating IC50 values as low as 0.098 μM, indicating strong potential as targeted cancer therapies .

Synergistic Effects with Antibiotics

Research has indicated that combining quinazoline derivatives with traditional antibiotics can produce synergistic effects against MRSA. For example, one study found that a specific quinazoline enhanced the efficacy of piperacillin-tazobactam against resistant strains by binding to allosteric sites on PBP2a .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol, and how do reaction conditions impact yield?

  • Answer: The compound can be synthesized via condensation reactions using guanidine and substituted cyclohexenones under NaOEt catalysis, as demonstrated for structurally similar aminoquinazolines . Electrochemical methods using aluminum/carbon electrodes and acetic acid electrolytes at room temperature are also viable, avoiding high temperatures and transition metals . Yield optimization requires precise control of stoichiometry, solvent selection (e.g., DMF for coupling reactions), and purification via silica column chromatography or prep-HPLC .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Answer:

  • 13C NMR in DMSO-d6 resolves quinazoline ring substituents and confirms methoxy/methyl groups (e.g., δ 54–159 ppm for aromatic carbons) .
  • HPLC-MS (e.g., Agilent Diode Array Detector with acetonitrile gradients) ensures purity (>95%) and identifies molecular ions (e.g., [M+H]+) .
  • FTIR verifies functional groups like N-H stretches (3200–3400 cm⁻¹) and C=O vibrations (1650–1750 cm⁻¹) .

Q. How can researchers assess the purity of the compound post-synthesis?

  • Answer: Combine prep-HPLC (e.g., C18-silica columns with MeCN/water gradients) and LCMS to separate impurities and validate molecular weight . For trace solvent residues, Karl Fischer titration or 1H NMR in deuterated solvents is recommended .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating G-quadruplex (G4) DNA stabilization by this compound?

  • Answer:

  • Use fluorescence resonance energy transfer (FRET) assays with labeled G4 DNA (e.g., human telomeric sequence) to measure melting temperature (Tm) shifts .
  • Perform circular dichroism (CD) spectroscopy to confirm G4 structural maintenance (e.g., positive peak at 290 nm for antiparallel G4) .
  • Correlate activity with structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., methoxy vs. hydroxy groups) .

Q. How can contradictions in biological activity data across studies be systematically addressed?

  • Answer:

  • Replicate assays under standardized conditions (e.g., buffer pH, ion concentration) to rule out environmental variability .
  • Validate compound stability using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and re-test activity .
  • Employ dose-response curves (e.g., IC50 values) across multiple cell lines to differentiate target-specific effects from off-target interactions .

Q. What strategies integrate computational modeling with experimental data to predict the compound’s mechanism of action?

  • Answer:

  • Use molecular docking (e.g., AutoDock Vina) to simulate binding to G4 DNA or kinase targets (e.g., CDC2-like kinases), guided by NMR-derived conformational data .
  • Apply QSAR models to predict bioactivity of derivatives, incorporating electronic (e.g., Hammett constants) and steric parameters .
  • Validate predictions with mutagenesis studies (e.g., site-directed mutations in target proteins) .

Methodological Tables

Table 1: Key Synthetic Routes and Conditions

MethodReagents/ConditionsYieldReference
ElectrochemicalAl/C electrodes, acetic acid, RT70–85%
CondensationNaOEt, guanidine, cyclohexenone derivatives58–99%
Suzuki CouplingPd(PPh3)4, arylboronic acids, DMF, 150°C58%

Table 2: Critical Assays for Biological Evaluation

AssayKey ParametersApplication
FRET-based Tm ShiftΔTm (e.g., +10°C indicates strong G4 binding)G4 stabilization
Kinase InhibitionIC50 (nM range for CDC2-like kinases)Target validation
CytotoxicityCC50 in normal vs. cancer cell linesSelectivity profiling

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